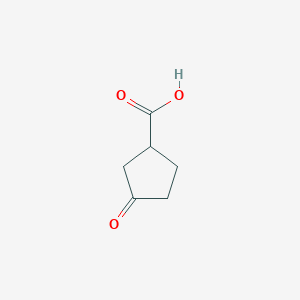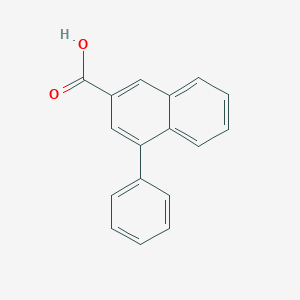
(5-Bromo-2-iodophenyl)methanol
概要
説明
(5-Bromo-2-iodophenyl)methanol is an organic compound with the molecular formula C₇H₆BrIO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)methanol typically involves the halogenation of benzenemethanol derivatives. One common method includes the reaction of 2-iodophenylmethanol with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form (5-Bromo-2-iodophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (5-Bromo-2-iodobenzaldehyde) or (5-Bromo-2-iodobenzophenone).
Reduction: Formation of (5-Bromo-2-iodophenyl)methane.
Substitution: Formation of (5-Bromo-2-iodophenyl)chloride or (5-Bromo-2-iodophenyl)bromide.
科学的研究の応用
(5-Bromo-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Bromo-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of bromine and iodine atoms in the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its biological activity and interactions.
類似化合物との比較
- (5-Bromo-2-chlorophenyl)methanol
- (5-Bromo-2-fluorophenyl)methanol
- (5-Iodo-2-chlorophenyl)methanol
Comparison: (5-Bromo-2-iodophenyl)methanol is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical and physical properties compared to similar compounds
特性
IUPAC Name |
(5-bromo-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPOOHWJBYWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571730 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199786-58-8 | |
| Record name | (5-Bromo-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (5-Bromo-2-iodophenyl)methanol in the synthesis of the target dibenzoxapine compound?
A1: this compound serves as the starting material for the synthesis of (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride. [] This compound, a key intermediate, is crucial for developing a selective nuclear hormone receptor modulator. The synthesis proceeds through a five-step process, highlighting the importance of this compound as the foundational building block. []
Q2: What is the overall yield of the synthesis starting from this compound?
A2: The researchers achieved an overall yield of 47% for the synthesis of the target compound starting from this compound. [] This indicates a reasonable efficiency for the five-step synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)




![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)
